molecular formula C9H9NO6S B13714696 Methyl 2-(Methylsulfonyl)-5-nitrobenzoate

Methyl 2-(Methylsulfonyl)-5-nitrobenzoate

Cat. No.: B13714696
M. Wt: 259.24 g/mol
InChI Key: DCIBLIIGRNUSAA-UHFFFAOYSA-N
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Description

Methyl 2-(Methylsulfonyl)-5-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methylsulfonyl group and a nitro group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(Methylsulfonyl)-5-nitrobenzoate typically involves the nitration of methyl benzoate followed by sulfonylation. The nitration process introduces the nitro group at the desired position on the benzene ring. This is usually achieved by treating methyl benzoate with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to sulfonylation using methanesulfonyl chloride in the presence of a base such as pyridine to introduce the methylsulfonyl group .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors for nitration and sulfonylation processes to ensure consistent product quality and yield. Additionally, industrial methods may involve the use of alternative solvents and catalysts to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(Methylsulfonyl)-5-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Scientific Research Applications

Methyl 2-(Methylsulfonyl)-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(Methylsulfonyl)-5-nitrobenzoate involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target molecules. Additionally, the methylsulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with specific amino acid residues in proteins .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H9NO6S

Molecular Weight

259.24 g/mol

IUPAC Name

methyl 2-methylsulfonyl-5-nitrobenzoate

InChI

InChI=1S/C9H9NO6S/c1-16-9(11)7-5-6(10(12)13)3-4-8(7)17(2,14)15/h3-5H,1-2H3

InChI Key

DCIBLIIGRNUSAA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)C

Origin of Product

United States

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